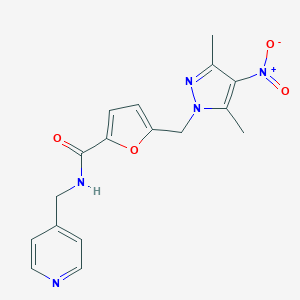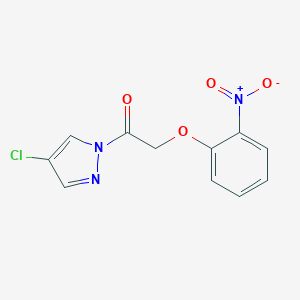![molecular formula C19H19NO B214284 3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B214284.png)
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one, commonly known as MPAC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MPAC belongs to the class of cyclohexenone compounds and is widely used in various fields of research, including medicinal chemistry, drug discovery, and material sciences.
Mecanismo De Acción
The mechanism of action of MPAC is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. MPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPAC has also been reported to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MPAC has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective activities. MPAC has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. MPAC has also been shown to reduce pain sensitivity in animal models of acute and chronic pain and to protect neuronal cells from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPAC in lab experiments include its high potency, selectivity, and ease of synthesis. MPAC has been shown to exhibit potent activity against various targets, such as COX-2 and dopamine D2 receptor, with minimal off-target effects. MPAC is also relatively easy to synthesize, using simple and readily available starting materials. The limitations of using MPAC in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high doses. MPAC may also exhibit variable activity depending on the specific assay conditions and the target of interest.
Direcciones Futuras
There are several potential future directions for research on MPAC. One direction is to investigate the structure-activity relationship of MPAC and its analogs, in order to identify more potent and selective compounds for specific targets. Another direction is to explore the potential of MPAC as a scaffold for the design of new drugs with novel mechanisms of action. Additionally, MPAC could be used as a tool for the study of specific biological pathways or processes, such as inflammation, pain, and neurodegeneration. Finally, the development of new synthetic methods for the preparation of MPAC and its derivatives could lead to more efficient and sustainable routes for the production of these compounds.
Métodos De Síntesis
The synthesis of MPAC involves the condensation reaction between 4-methylacetophenone and benzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes cyclization to form MPAC. The yield of MPAC can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
MPAC has numerous applications in scientific research, including drug discovery, material sciences, and organic synthesis. MPAC has been identified as a potential lead compound for the development of new drugs, particularly for the treatment of cancer, inflammation, and neurodegenerative diseases. MPAC has also been used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with unique optical and magnetic properties.
Propiedades
Nombre del producto |
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
3-(4-methylanilino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c1-14-7-9-17(10-8-14)20-18-11-16(12-19(21)13-18)15-5-3-2-4-6-15/h2-10,13,16,20H,11-12H2,1H3 |
Clave InChI |
PUULLVSJRVFHAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)

![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)
![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)